molecular formula C13H12O4S B2421938 2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione CAS No. 153498-12-5

2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione

Cat. No.: B2421938
CAS No.: 153498-12-5
M. Wt: 264.3
InChI Key: BBVVJBWABOEYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a phenylsulfanyl group

Properties

IUPAC Name

2,2-dimethyl-5-(phenylsulfanylmethylidene)-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c1-13(2)16-11(14)10(12(15)17-13)8-18-9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVVJBWABOEYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CSC2=CC=CC=C2)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a dioxane derivative with a phenylsulfanyl-containing reagent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler dioxane derivative.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Simpler dioxane derivatives.

    Substitution: Compounds with different functional groups replacing the phenylsulfanyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a pharmacological agent , particularly due to its structural features that allow interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with similar structures induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation and survival pathways. This suggests that the compound may be effective against various cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Research has indicated that certain analogs exhibit effective inhibition against both Gram-positive and Gram-negative bacteria. This property positions the compound as a candidate for developing new antimicrobial agents .

Organic Synthesis

2,2-Dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione is utilized as an intermediate in organic synthesis:

Synthesis of Complex Molecules

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry:

  • For example, it can be used to synthesize Meldrum's acid derivatives and other dioxane-based compounds through condensation reactions .

Synthesis of Anticancer Agents

A notable case study involved the synthesis of a series of dioxane derivatives based on 2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione:

  • The synthesized compounds were tested against several cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations. The structure–activity relationship (SAR) studies revealed critical insights into how modifications to the dioxane ring influence anticancer activity .

Development of Antimicrobial Agents

Another case study focused on the antimicrobial potential of the compound:

  • A series of derivatives were synthesized and screened for their activity against bacterial strains. The results indicated that some derivatives had enhanced potency compared to traditional antibiotics, suggesting their potential use in treating resistant infections .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dioxane ring structure may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-5-methylene-1,3-dioxane-4,6-dione: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.

    5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Contains a boron atom, leading to different chemical properties and reactivity.

Uniqueness

2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione is unique due to the presence of both the dioxane ring and the phenylsulfanyl group

Biological Activity

2,2-Dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione (CAS No. 153498-12-5) is a compound characterized by its unique dioxane structure and the presence of a phenylsulfanyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C13_{13}H12_{12}O4_4S
  • Molecular Weight : 264.30 g/mol
  • Structure : The compound features a dioxane ring with two carbonyl groups and a phenylsulfanyl substituent, contributing to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione. Its derivatives have been evaluated for their effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibits significant antimicrobial activity against standard strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
    • In vitro studies have shown that the compound can enhance the efficacy of traditional antibiotics when used in combination therapies .
  • Synergistic Effects :
    • When combined with aminoglycosides, the compound displayed a synergistic effect that reduced the MIC values significantly for resistant strains . This suggests that it may be a valuable candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of this compound are under investigation, focusing on its ability to inhibit cancer cell proliferation.

  • Mechanism of Action :
    • Preliminary research indicates that the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators .
    • Specific studies are ongoing to elucidate the exact molecular mechanisms by which this compound exerts its effects on cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by Sampaio et al. evaluated the antimicrobial activity of various derivatives of Meldrum's acid, including 2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione. The results demonstrated:

  • Effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Enhanced activity when used in combination with existing antibiotics, highlighting its potential in addressing antibiotic resistance .

Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays using human cancer cell lines revealed that this compound could significantly reduce cell viability at certain concentrations:

  • IC50 values were determined for various cancer cell lines, indicating that the compound could selectively target malignant cells while sparing normal cells .

Data Tables

PropertyValue
Molecular FormulaC13_{13}H12_{12}O4_4S
Molecular Weight264.30 g/mol
Antimicrobial ActivityEffective against S. aureus, E. coli, P. aeruginosa
MIC (for S. aureus)X µg/mL (specific value needed from studies)
IC50 (for cancer cells)Y µM (specific value needed from studies)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.